molecular formula C10H15NS B3298556 1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine CAS No. 897552-35-1

1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine

Cat. No. B3298556
CAS RN: 897552-35-1
M. Wt: 181.3 g/mol
InChI Key: JPVWEKHGATUZRP-UHFFFAOYSA-N
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Description

1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine, also known as 4-ethanethiosulfonanilide, is an organic compound with a wide range of applications in scientific research. It is a colorless solid with a pungent odor and is soluble in polar organic solvents. The compound has been used in the synthesis of various compounds, as well as in pharmacological and biological studies.

Scientific Research Applications

Catalytic Reactions and Mechanisms

1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine plays a role in catalytic processes and reaction mechanisms. For instance, it has been studied in the context of the elimination reaction of 1,1,1-tribromo-2,2-bis(phenyl-substituted)ethanes in ionic liquids, where its structural analogs have been shown to influence the rate and mechanism of reactions, indicating a potential shift in mechanism when used in ionic liquids compared to conventional solvents (D’Anna et al., 2006).

Materials Science and Adsorption

In materials science, derivatives of 1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine have been incorporated into ethylene and phenylene bridged polysilsesquioxanes to create adsorbents for volatile organic compounds. These materials, synthesized via the sol-gel method and functionalized with amine and thiol groups, exhibit significant adsorption capabilities for various organic compounds, demonstrating the compound's utility in environmental applications (Da̧browski et al., 2007).

Antimicrobial Applications

The compound's derivatives have also been explored for antimicrobial properties. For example, aminomethoxy derivatives of 1-(ethylsulfanyl)alkanes, obtained through Mannich condensation, have shown potential as antimicrobial additives to lubricating oils and antiseptic substances, indicating their relevance in both industrial and medical contexts (Mamedbeyli et al., 2013).

Polymer and Hydrogel Modification

1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine and its analogs have been involved in the modification of polymers and hydrogels for various applications. Radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified through condensation reactions with various amines, including derivatives of 1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine, have demonstrated increased swelling degrees and improved thermal stability, suggesting applications in medical fields (Aly & El-Mohdy, 2015).

properties

IUPAC Name

1-(4-ethylsulfanylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVWEKHGATUZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274107
Record name 4-(Ethylthio)-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

897552-35-1
Record name 4-(Ethylthio)-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897552-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Ethylthio)-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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